molecular formula C31H24O10 B13943613 2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane CAS No. 53464-95-2

2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane

Cat. No.: B13943613
CAS No.: 53464-95-2
M. Wt: 556.5 g/mol
InChI Key: XZWYIEAOALEANP-UHFFFAOYSA-N
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Description

2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane is a chemical compound known for its unique structure and properties. It is primarily used in the production of polyimides, which are high-performance polymers with excellent thermal stability, chemical resistance, and electrical properties .

Preparation Methods

The synthesis of 2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane typically involves several steps:

    Chlorination of phthalic anhydride: This step produces N-phenyl-4-chlorophthalic anhydride.

    Formation of bisphenol A disodium salt: This is achieved through a reaction with bisphenol A.

    Nucleophilic substitution reaction: The bisphenol A disodium salt reacts with N-phenyl-4-chlorophthalic anhydride in a dipolar aprotic solvent.

    Hydrolysis: This step yields bisphenol A ether tetracarboxylic acid.

    Dehydration: Finally, dehydration of the tetracarboxylic acid produces this compound.

Chemical Reactions Analysis

2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane undergoes various chemical reactions, including:

Scientific Research Applications

2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Bis(4-(2,3-dicarboxyphenoxy)phenyl)propane involves its ability to form strong chemical bonds with other molecules. This property is crucial in its role as a monomer in polymerization reactions. The compound’s molecular structure allows it to interact with various molecular targets, leading to the formation of high-performance polymers with unique properties .

Comparison with Similar Compounds

Properties

CAS No.

53464-95-2

Molecular Formula

C31H24O10

Molecular Weight

556.5 g/mol

IUPAC Name

3-[4-[2-[4-(2,3-dicarboxyphenoxy)phenyl]propan-2-yl]phenoxy]phthalic acid

InChI

InChI=1S/C31H24O10/c1-31(2,17-9-13-19(14-10-17)40-23-7-3-5-21(27(32)33)25(23)29(36)37)18-11-15-20(16-12-18)41-24-8-4-6-22(28(34)35)26(24)30(38)39/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39)

InChI Key

XZWYIEAOALEANP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC2=CC=CC(=C2C(=O)O)C(=O)O)C3=CC=C(C=C3)OC4=CC=CC(=C4C(=O)O)C(=O)O

Origin of Product

United States

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